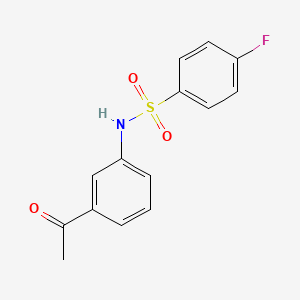

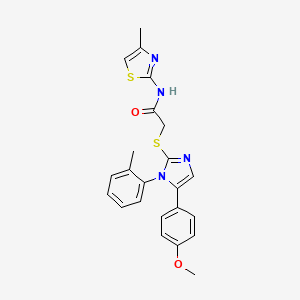

![molecular formula C15H24N2O2 B2986864 N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide CAS No. 432497-00-2](/img/structure/B2986864.png)

N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a chemical compound includes its molecular formula, structure, and other names or identifiers. It might also include information about its sources or applications .

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It might include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It might include looking at the reagents and conditions needed for the reactions, as well as the products formed .Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include studying the compound’s reactivity with other substances .Scientific Research Applications

Copolymerization and Material Synthesis

The incorporation of cyclohexene derivatives into polymers demonstrates the potential of N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide-related structures in modifying polymer properties. For instance, the copolymerization of ethylene with cyclohexene, catalyzed by nonbridged half-titanocenes, underscores the significance of cyclohexene derivatives in enhancing polymer functionality. The study by Wang, Fujiki, and Nomura (2005) illustrates the notable effect of cyclopentadienyl and anionic donor ligands on the efficient incorporation of cyclohexene into the polymer chain, emphasizing unique characteristics for using this type of catalyst precursor in copolymerization processes (Wang, Fujiki, & Nomura, 2005).

Metal-Organic Frameworks (MOFs) and Porous Materials

In the domain of materials science, cyclohexane derivatives are instrumental in the development of Metal-Organic Frameworks (MOFs) with exceptional framework flexibility and sorption behavior. The study by Zhang and Chen (2008) on a multifunctional porous cuprous triazolate framework highlights how cyclohexane derivatives contribute to the kinetically controlled flexibility and hydrophobic pore surface of MOFs. This flexibility allows for the adsorption of large amounts of small organic molecules while excluding water, showcasing the potential of cyclohexane derivatives in designing materials for selective sorption applications (Zhang & Chen, 2008).

Chemical Synthesis and Reactivity Studies

Research on the reactivity of cyclic and acyclic olefinic hydrocarbons, including cyclohexene derivatives, provides insights into their chemical behavior and potential applications in synthesis. The work by Chwang, Nowlan, and Tidwell (1977) examines the hydration rates of cyclohexene and its derivatives, revealing their reactivity patterns and the potential for chemical transformations in synthetic applications. Such studies are foundational for understanding the chemical properties of cyclohexene derivatives and exploiting them for novel synthetic routes (Chwang, Nowlan, & Tidwell, 1977).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c18-14(15(19)17-13-8-4-5-9-13)16-11-10-12-6-2-1-3-7-12/h6,13H,1-5,7-11H2,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODJVWPZSZRLAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(pyridin-3-ylmethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2986786.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2986787.png)

![7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2986788.png)

![(Z)-methyl 2-(1-(3-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2986789.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2986795.png)

![1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2986800.png)

![2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide](/img/structure/B2986804.png)